Dielectric Constant and Loss: BADCy vs. Bisphenol M Dicyanate (BADM)
A direct, head-to-head comparison of cured resin properties from bisphenol A dicyanate (BADCy, CA01 resin) and bisphenol M dicyanate (CM01 resin) demonstrates a clear differentiation in dielectric performance. At high frequencies relevant to modern radar and 5G/6G telecommunications (7–15 GHz), the BADCy-based resin (CA01) exhibits a higher dielectric constant and significantly higher dielectric loss tangent compared to the BADM-based resin (CM01) [1]. Specifically, the dielectric constant of BADCy is 2.99–3.01, while BADM is lower at 2.78–2.80. More critically, the dielectric loss tangent of BADCy is more than double that of BADM (0.0108–0.0123 vs. 0.00453–0.00511), indicating greater energy dissipation as heat in high-frequency fields [1]. This establishes BADCy as the more lossy option, which may be undesirable for the most demanding RF applications but is often more than sufficient for structural aerospace applications, where it offers other advantages. The data provides a precise, quantifiable basis for selection.
| Evidence Dimension | Dielectric constant (ε) and dissipation factor (tan δ) at 7-15 GHz |
|---|---|
| Target Compound Data | BADCy (CA01 resin): ε = 2.99–3.01, tan δ = 0.0108–0.0123 [1] |
| Comparator Or Baseline | Bisphenol M dicyanate (CM01 resin): ε = 2.78–2.80, tan δ = 0.00453–0.00511 [1] |
| Quantified Difference | BADCy's dielectric constant is ~7% higher; dissipation factor is ~130% higher (more than double) [1] |
| Conditions | Cured neat resin samples, measured in the frequency range of 7–15 GHz at 25°C [1] |
Why This Matters
The significantly lower dielectric loss of BADM makes it the superior choice for ultra-low-loss high-frequency applications, while BADCy's properties remain excellent for many structural and electronic applications, with the selection driven by the specific performance and cost requirements of the end-use.
- [1] Yao, Z., Hao, S., Li, Q., Yang, Z., Zhang, Y., & Liu, Q. (2024). Preparation and properties of bisphenol M cyanate ester resin for hot melt prepreg. Composites Science and Engineering, 0(12), 49-53. DOI: 10.19936/j.cnki.2096-8000.20241228.007. View Source
